

Methasulfocarb: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methasulfocarb

Cat. No.: B1676373

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Introduction

Methasulfocarb is a systemic fungicide and plant growth regulator belonging to the thiocarbamate chemical class. It is primarily utilized in agriculture to control soil-borne diseases caused by pathogens such as Rhizoctonia, Pythium, and Fusarium species, particularly in rice cultivation.^[1] Its plant growth regulatory properties also contribute to its agricultural utility. This technical guide provides an in-depth overview of the chemical structure, properties, mode of action, and relevant experimental methodologies for **Methasulfocarb**.

Chemical Structure and Properties

Methasulfocarb is chemically known as S-[4-(methylsulfonyloxy)phenyl] N-methylcarbamothioate.^[2] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of **Methasulfocarb**

Property	Value	Reference(s)
IUPAC Name	[4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate	[1]
CAS Number	66952-49-6	[1]
Molecular Formula	C ₉ H ₁₁ NO ₄ S ₂	[1]
Molecular Weight	261.32 g/mol	
Appearance	Colorless crystalline solid	
Melting Point	138 °C	
Boiling Point	Decomposes before boiling	
Water Solubility	480 mg/L (at 20 °C, pH 7)	
logP (Octanol-Water Partition Coefficient)	1.68	
Density	1.42 g/mL	

Mode of Action

Methasulfocarb exhibits a dual mode of action as both a fungicide and a plant growth regulator.

Fungicidal Action

The precise biochemical mechanism of **Methasulfocarb**'s fungicidal activity is not fully elucidated. The Fungicide Resistance Action Committee (FRAC) classifies **Methasulfocarb** in Group 42, which is designated as having an "unknown mode of action".[3][4] This group was formerly part of a multi-site activity group, suggesting a complex or yet-to-be-identified molecular target. Dithiocarbamates, a related class of fungicides, are known to have a multi-site mode of action, often by chelating with metal ions and reacting with thiol groups in fungal cells.[1]

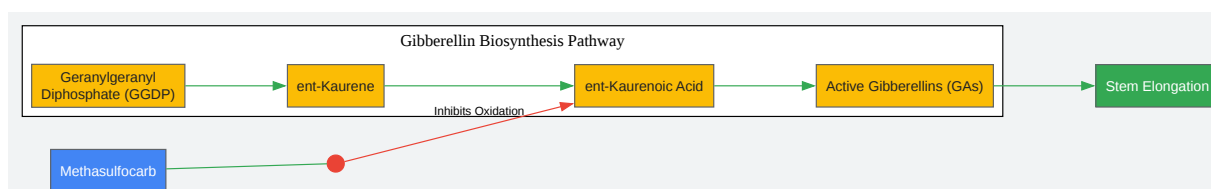


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Caption: High-level overview of the fungicidal action of **Methasulfocarb**.

Plant Growth Regulation

As a plant growth regulator, **Methasulfocarb** is known to inhibit the biosynthesis of gibberellins. [5][6][7][8][9] Gibberellins are plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. By blocking specific steps in the gibberellin biosynthesis pathway, **Methasulfocarb** can lead to more compact plant growth. The likely targets are cytochrome P450-dependent monooxygenases that catalyze the oxidation of ent-kaurene to ent-kaurenoic acid.[6][7]



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Caption: **Methasulfocarb**'s inhibition of the gibberellin biosynthesis pathway.

Experimental Protocols

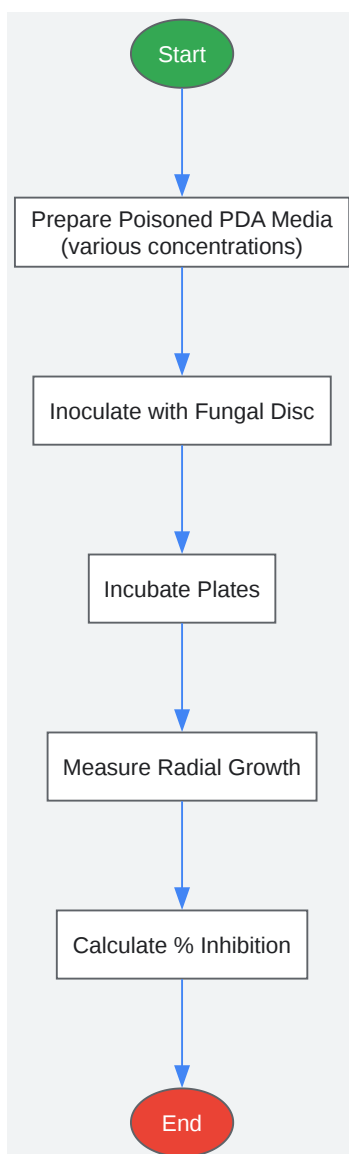
Detailed experimental protocols for **Methasulfocarb** are not widely published. However, based on standard methodologies for similar compounds, the following protocols can be adapted for research purposes.

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This protocol is designed to evaluate the efficacy of **Methasulfocarb** against a target fungal pathogen, such as *Rhizoctonia solani*.

- **Media Preparation:** Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

- **Stock Solution Preparation:** Prepare a stock solution of **Methasulfocarb** in a suitable solvent (e.g., DMSO) at a known concentration.
- **Poisoned Media Preparation:** While the PDA is still molten (around 45-50°C), add appropriate volumes of the **Methasulfocarb** stock solution to achieve a range of desired final concentrations (e.g., 10, 50, 100, 200 ppm). A control set should be prepared with the solvent alone.
- **Plating:** Pour approximately 20 mL of the poisoned and control PDA into sterile Petri plates and allow them to solidify.
- **Inoculation:** Place a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus onto the center of each plate.
- **Incubation:** Incubate the plates at a suitable temperature for the test fungus (e.g., $25 \pm 2^\circ\text{C}$) until the mycelium in the control plates reaches the edge of the plate.
- **Data Collection:** Measure the radial growth of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.



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Caption: Workflow for in vitro fungicide efficacy testing.

Determination of Methasulfocarb Residues in Soil

This protocol outlines a general procedure for the extraction and analysis of **Methasulfocarb** residues from soil samples.

- **Sample Collection and Preparation:** Collect soil samples from the area of interest. Air-dry the samples and sieve them through a 2 mm mesh to remove large debris.

- **Extraction:** Weigh a known amount of soil (e.g., 50 g) into a flask. Add a suitable extraction solvent, such as acetonitrile or a mixture of acetone and water. Shake the mixture vigorously for a specified time (e.g., 1-2 hours) on a mechanical shaker.
- **Filtration and Concentration:** Filter the extract to remove soil particles. Concentrate the filtrate using a rotary evaporator.
- **Clean-up (Solid-Phase Extraction - SPE):** Re-dissolve the residue in a small volume of an appropriate solvent. Pass the solution through an SPE cartridge (e.g., C18) to remove interfering substances. Elute the **Methasulfocarb** from the cartridge with a suitable solvent.
- **Analysis:** Analyze the cleaned-up extract using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) for quantification.
- **Quantification:** Prepare a calibration curve using standard solutions of **Methasulfocarb** to determine the concentration in the soil samples.

Quantitative Data

Table 2: Toxicological Data for **Methasulfocarb**

Parameter	Species	Value	Reference(s)
Oral LD ₅₀	Rat	1320 mg/kg	[10]
Intraperitoneal LD ₅₀	Rat	815 mg/kg	[10]
Subcutaneous LD ₅₀	Mouse	780 mg/kg	[10]

Table 3: Environmental Fate Data for **Methasulfocarb**

Parameter	Condition	Value	Reference(s)
Soil Half-life (DT ₅₀)	Varies with soil type and conditions	23 - 63 days	[11] [12]
Primary Degradation Pathway	Microbial degradation and chemical hydrolysis	[13] [14]	

Conclusion

Methasulfocarb is an effective agricultural chemical with a dual role as a fungicide and a plant growth regulator. While its fungicidal mechanism remains to be fully elucidated, its activity as a gibberellin biosynthesis inhibitor is better understood. The provided data and experimental frameworks offer a foundation for further research into its biochemical interactions, environmental fate, and potential applications in crop protection and management. Further studies are warranted to define its precise molecular targets in fungi and to develop more comprehensive ecotoxicological profiles.

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